4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-13-7-9-15(10-8-13)21-20(22(27)18-12-16-5-3-4-6-17(16)30-18)23(28)24(29)26(21)19-11-14(2)31-25-19/h3-12,21,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACPFLXDNPGORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula , has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a hydroxyl group, and an isoxazole ring. The presence of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O4 |
| Molecular Weight | 402.4 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential inhibitory effects against viral enzymes, particularly those associated with hepatitis C virus (HCV) replication. Molecular docking studies have demonstrated favorable binding affinities for the HCV NS5B RNA-dependent RNA polymerase, indicating that compounds with similar structures may serve as effective antiviral agents .
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation. In vitro assays have indicated that it can induce cell cycle arrest and apoptosis in cancer cell lines, notably HeLa cells. For instance, a study reported that treatment with the compound resulted in a 51.23% arrest in the G1/S phase of the cell cycle .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. For example, it has been tested against targets involved in tuberculosis and other pathogenic infections .
The mechanisms through which this compound exerts its effects include:
- Molecular Docking : Computational studies have highlighted its ability to bind effectively to target enzymes, disrupting their function and thereby inhibiting viral replication or tumor growth.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating pathways associated with cell survival and death .
Case Studies
Several studies have investigated the biological activity of related compounds and derivatives:
- Anti-HCV Activity : A study focused on benzofuran derivatives revealed that certain structural modifications enhanced their binding affinity to HCV NS5B polymerase, suggesting a pathway for developing new antiviral drugs .
- Cytotoxicity Assessment : In vitro tests demonstrated that the compound significantly reduced cell viability in cancerous cells compared to controls, with IC50 values indicating potent antiproliferative activity .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and lung adenocarcinoma cells.
- Cytotoxicity Studies :
- On K562 leukemia cells, an IC50 value of 5 μM was observed.
- On HL60 leukemia cells, a more potent IC50 value of 0.1 μM was recorded, indicating strong anticancer activity without affecting normal cells.
In vitro testing against A549 lung adenocarcinoma cells suggests that structural modifications can enhance inhibition of the AKT signaling pathway, which is crucial for cancer cell proliferation.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key findings include:
- The presence of hydroxyl groups enhances interactions with biological targets.
- Specific modifications on the benzofuran ring can significantly increase potency against cancer cell lines.
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzofuran compounds may exhibit antimicrobial properties. The presence of functional groups such as hydroxyl and carbonyl enhances their interaction with microbial targets.
Case Studies
Several case studies have explored the biological activities of related compounds:
-
Benzofuran Derivatives :
A study indicated that benzofuran derivatives with specific halogen substitutions exhibited enhanced anticancer properties through selective inhibition of critical pathways in cancer cell proliferation. -
Dual Inhibitors :
Research on dual inhibitors combining tubulin and histone deacetylase (HDAC) activities demonstrated that certain structural features significantly improved antiproliferative activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
